1-Ethenyl-5-methyl-1H-imidazole
Description
1-Ethenyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by an ethenyl group at position 1 and a methyl group at position 5 of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry and materials science due to their heterocyclic aromatic structure, which enables diverse electronic interactions and biological activity.
Properties
CAS No. |
113922-34-2 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-5-methylimidazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-5-7-4-6(8)2/h3-5H,1H2,2H3 |
InChI Key |
SHVBLBWXKTWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-Ethyl-5-methyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethenyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-5-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways. The ethenyl group can participate in polymerization reactions, contributing to the formation of complex structures .
Comparison with Similar Compounds
Key Observations :
- Electron-rich vs. electron-poor systems : The ethenyl group in the target compound enhances electron density at position 1, contrasting with nitro-substituted analogs (e.g., ), which exhibit reduced ring electron density. This difference impacts reactivity in electrophilic substitution or coordination chemistry.
- Steric effects : The methyl group at position 5 introduces steric hindrance but less so than bulkier substituents like ethoxy or aryl groups in other derivatives .
Physicochemical Properties
Key Trends :
- Melting points : Methyl and ethenyl groups likely lower melting points compared to nitro or carboxylate derivatives due to reduced polarity and intermolecular forces.
- Solubility : The absence of strong electron-withdrawing groups (e.g., nitro) may limit solubility in polar solvents compared to carboxylate analogs .
Chemical Reactivity
- Ethenyl group : Susceptible to polymerization or addition reactions, offering pathways for functionalization or polymer synthesis.
- Methyl group : Provides stability against oxidation compared to more reactive substituents (e.g., hydroxymethyl in ).
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